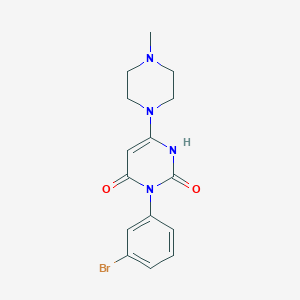![molecular formula C17H18ClNO3 B6543723 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-25-6](/img/structure/B6543723.png)
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (CEPBA) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid and is soluble in water. CEPBA has a wide range of applications in scientific research, ranging from biochemical and physiological studies to laboratory experiments.
作用机制
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with various biological molecules, including proteins, enzymes, and receptors. It is thought to interact with these molecules by forming hydrogen bonds with the amino acid residues of the proteins, enzymes, and receptors. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with other molecules such as lipids and nucleic acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins, enzymes, and receptors, which can lead to changes in the activity of other molecules such as hormones and neurotransmitters. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to modulate the expression of various genes, which can lead to changes in the activity of various proteins, enzymes, and receptors.
实验室实验的优点和局限性
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with a wide range of biological molecules, making it useful for studying the effects of various compounds on cells and tissues. However, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a wide range of potential future applications in scientific research. It could be used to study the effects of various compounds on cells and tissues, as well as the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the biochemical and physiological effects of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the interactions between various biological molecules, such as proteins, enzymes, and receptors. Finally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the effects of various compounds on gene expression.
合成方法
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can be synthesized through the reaction of 4-chloro-N-ethoxybenzamide and 2-(4-ethoxyphenoxy)ethanol. Both of these reactants are first dissolved in a suitable solvent such as ethanol, and then the reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically heated to a temperature of 70-80 degrees Celsius, and the product is then isolated and purified by recrystallization.
科学研究应用
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been widely used in scientific research due to its ability to interact with various biological molecules. It has been used to study the biochemical and physiological effects of various drugs, hormones, and other substances. It has also been used to study the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been used in laboratory experiments to study the effects of various compounds on cells and tissues.
属性
IUPAC Name |
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-2-21-15-7-9-16(10-8-15)22-12-11-19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCGMWSXOAMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6543642.png)

![2-(2-chlorophenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6543654.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B6543663.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6543668.png)
![2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide](/img/structure/B6543688.png)
![2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543694.png)
![2-(3,4-dimethylphenyl)-N-{6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543700.png)
![2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B6543704.png)
![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

